tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate
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Overview
Description
Tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure, which includes both amino and carbamate functional groups, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable diamino-dioxobutan precursor. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amino groups, followed by coupling with the dioxobutan moiety under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The carbamate group can also undergo hydrolysis, releasing the active amino-dioxobutan moiety, which can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used in similar applications but lacks the additional amino-dioxobutan functionality.
N-Boc-protected amino acids: These compounds have similar protective groups but are used primarily in peptide synthesis.
Tert-butyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate: Another carbamate compound with different substituents, used in drug development .
Uniqueness
Tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to participate in both amino and carbamate chemistry makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H17N3O4 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H17N3O4/c1-9(2,3)16-8(15)12-5(7(11)14)4-6(10)13/h5H,4H2,1-3H3,(H2,10,13)(H2,11,14)(H,12,15)/t5-/m0/s1 |
InChI Key |
DVBNTRUNEKAQSQ-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)N |
Origin of Product |
United States |
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